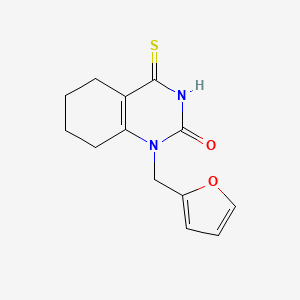

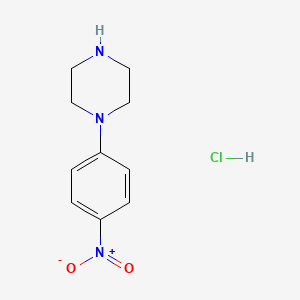

![molecular formula C11H13N3OS B2638237 4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane CAS No. 2320445-20-1](/img/structure/B2638237.png)

4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane” is a derivative of thienopyrimidine . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities, including inhibition of tumor necrosis factor alpha and nitric oxide .

Synthesis Analysis

The compound can be synthesized from commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate through three steps including condensation reaction, chlorination, and nucleophilic substitution . The total yield of the three steps was reported to be 43% .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane” include condensation reaction, chlorination, and nucleophilic substitution . These reactions are part of a rapid and green synthetic method .Aplicaciones Científicas De Investigación

Inhibition of Tumor Necrosis Factor Alpha and Nitric Oxide

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are similar to 4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane, have been found to inhibit tumor necrosis factor alpha and nitric oxide .

Treatment of Acute Myeloid Leukemia

Thienopyrimidine derivatives have been confirmed to be potent inhibitors for acute myeloid leukemia .

Antimicrobial Activity

Thienopyrimidine derivatives have been reported to have antimicrobial activity .

Treatment of Disorders of Smooth Muscle Function

Some 2-substituted thienopyrimidin-4-one derivatives may serve as novel spasmolytic agents to treat disorders of smooth muscle function .

Inhibition of PI3 Kinase p110α

Thieno[3,2-d]pyrimidine derivatives inhibit PI3 kinase p110α, an important cancer target which deregulates the PI3K/Akt signaling pathway in a wide variety of tumors .

Simulation of the Role of Purine

The latest literature shows that thieno[3,4-d]-pyrimidine, a common heterocyclic nucleus, can be reinstalled into a new isomorphic RNA alphabet, with higher structural and electronic similarity to the native purines, therefore it can better simulate the role of purine .

Preparation of Potent P2Y12 Inhibitors

Thienopyrimidine core can be used in preparing potent P2Y12 inhibitors .

Synthesis of Thienopyrimidine Derivatives

Thienopyrimidine derivatives can be synthesized from the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate through three steps including condensation reaction, chlorination, and nucleophilic substitution .

Direcciones Futuras

The future directions for “4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane” could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its potential applications in medicinal chemistry. Thienopyrimidines have shown promise in various areas of research, including cancer treatment , and “4-(Thieno[3,2-d]pyrimidin-4-yl)-1,4-oxazepane” could potentially contribute to these areas.

Mecanismo De Acción

Target of Action

Thienopyrimidine derivatives, a class to which this compound belongs, have been reported to inhibit various enzymes and pathways . They are often used as inhibitors of protein kinases (PKs), which play key roles in several signal transduction pathways .

Mode of Action

Thienopyrimidine derivatives are known to interact with their targets, such as protein kinases, and cause changes that can lead to the inhibition of these targets . This interaction and the resulting changes can affect the progression of diseases such as cancer .

Biochemical Pathways

For instance, they can inhibit the PI3K/Akt signaling pathway, which is deregulated in a wide variety of tumors .

Result of Action

Thienopyrimidine derivatives have been reported to have various biological activities, including anticancer effects .

Propiedades

IUPAC Name |

4-thieno[3,2-d]pyrimidin-4-yl-1,4-oxazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-14(4-6-15-5-1)11-10-9(2-7-16-10)12-8-13-11/h2,7-8H,1,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPSAGYJTNGCNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)C2=NC=NC3=C2SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

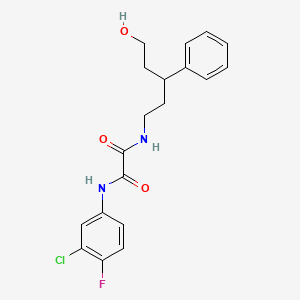

![N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2638154.png)

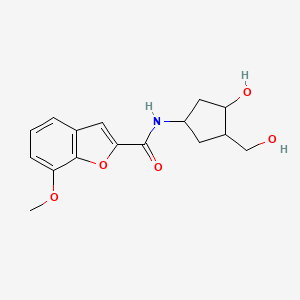

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2638155.png)

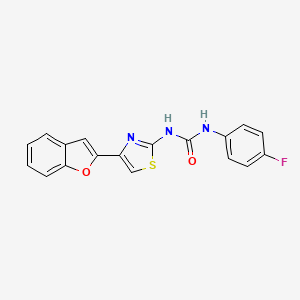

![2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2638160.png)

![ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2638161.png)

![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

![N-[(6-chloropyridazin-3-yl)methyl]-1-(2-methoxyphenyl)piperidin-4-amine](/img/structure/B2638167.png)

![N-(4-Chlorophenyl)-2-({5-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2638172.png)

![2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane](/img/structure/B2638173.png)

![2-(4-Fluorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2638177.png)